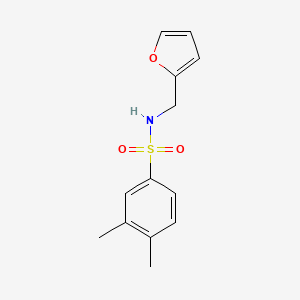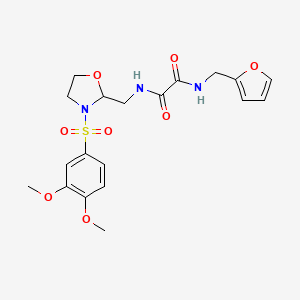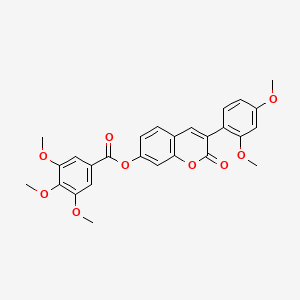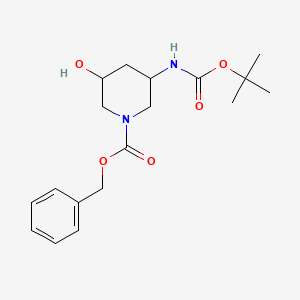![molecular formula C9H14N2O B2409680 (1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide CAS No. 2408938-05-4](/img/structure/B2409680.png)
(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide, also known as ATNC, is a chemical compound that has generated interest in the scientific community due to its potential pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The study by Özgür Kaya et al. (2016) focuses on the synthesis of new homoconduritols and homoaminoconduritols starting from methyl 1,3,5-cycloheptatriene-7-carboxylate. This research explores ring-opening reactions, epoxidation, and hydrogenation to produce a variety of derivatives, showcasing the versatility of tricyclic and tetracyclic frameworks in organic synthesis (Kaya et al., 2016).
Díaz et al. (2006) present the use of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane as a scaffold for nucleophilic substitution with azides and cyanides. The study demonstrates the utility of this scaffold in synthesizing compounds with high purity and yields, indicating the significance of such frameworks in chemical synthesis (Díaz et al., 2006).
Research by Susumu Ohira (1984) on the total synthesis of racemic and optically active coronafacic acids involves the reduction and subsequent treatment of methyl 3-ethyl-4-oxotricyclo[4.3.0.01,5]nonane-5-carboxylate. This work contributes to the understanding of synthetic pathways for creating complex molecules with potential biological activity (Ohira, 1984).
The synthesis of N-methoxy-N-acylnitrenium ions and their application to the formal synthesis of (+/-)-desmethylamino FR901483 by D. Wardrop and W. Zhang (2001) showcases a novel approach to constructing azatricyclic skeletons. This highlights innovative strategies in the development of complex molecular architectures (Wardrop & Zhang, 2001).
Garrido et al. (2013) describe the enantioselective synthesis of a specific azabicyclononane carboxylic acid, starting from dimethyl nonadienedioate. This research exemplifies the synthesis of chiral molecules, which are crucial for the development of enantioselective drugs and materials (Garrido et al., 2013).
Propriétés
IUPAC Name |
(1S,2R,5R,6R)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9(12)11-4-7-5-1-2-6(3-5)8(7)11/h5-8H,1-4H2,(H2,10,12)/t5-,6+,7+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJPFGAHIMKVHE-VGRMVHKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2N(C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2N(C3)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]sulfanylpropanenitrile](/img/structure/B2409597.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409599.png)


![7-(Bromomethyl)-2-chlorothieno[3,2-D]pyrimidine](/img/structure/B2409604.png)

![Ethyl 2-[[2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetyl]amino]acetate](/img/structure/B2409607.png)





![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)